molecular formula C12H25NO B14008131 Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- CAS No. 6632-19-5

Isobutyramide, N-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B14008131
CAS No.: 6632-19-5
M. Wt: 199.33 g/mol
InChI Key: ZRWQTKBBQBIAHL-UHFFFAOYSA-N
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Description

Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- (CAS: 4223-03-4) is a tertiary amide characterized by a bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group attached to the nitrogen of an isobutyramide backbone. Its molecular formula is C11H21NO, with a molecular weight of 183.29 g/mol . The tert-octyl group provides steric hindrance and hydrophobicity, making the compound useful in polymer synthesis, where it enhances solubility and thermal stability. It is structurally related to acrylamide derivatives, such as N-(1,1,3,3-tetramethylbutyl)-2-propenamide, which shares the tert-octyl substituent but differs in the acyl group .

Properties

CAS No.

6632-19-5

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-methyl-N-(2,4,4-trimethylpentan-2-yl)propanamide

InChI

InChI=1S/C12H25NO/c1-9(2)10(14)13-12(6,7)8-11(3,4)5/h9H,8H2,1-7H3,(H,13,14)

InChI Key

ZRWQTKBBQBIAHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C)(C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- typically involves the formation of an amide bond between isobutyryl derivatives and the appropriate amine containing the 1,1,3,3-tetramethylbutyl group. The key step is the reaction of isobutyryl chloride or its derivatives with the corresponding amine under controlled conditions.

Stepwise Preparation Summary:

  • Preparation of Sodium Phenolate (if phenolic substituents are involved):

    • Sodium metal is reacted with the corresponding phenol in ethanol to form the sodium phenolate salt.
    • Ethanol is then replaced by toluene via azeotropic distillation to facilitate the next reaction steps.
  • Synthesis of N-Cyanoalkyl α-bromo-isobutyramide Intermediate:

    • The α-bromo-isobutyryl chloride is reacted with the appropriate aminoalkyl nitrile to form N-cyanoalkyl α-bromo-isobutyramide intermediates.
    • This intermediate is crucial for subsequent substitution reactions.
  • Coupling Reaction to Form Isobutyramide:

    • The sodium phenolate solution in toluene is reacted with the N-cyanoalkyl α-bromo-isobutyramide intermediate.
    • The reaction mixture is refluxed for 6 to 15 hours to ensure complete conversion.
  • Isolation and Purification:

    • After reflux, water is added to precipitate the product.
    • The precipitate is filtered, washed, neutralized with acid to neutral pH, dried, and crystallized from di-isopropylether or other suitable solvents.

Example from Patent 4131617A:

Step Reagents & Conditions Yield (%) Product Characteristics
Sodium phenolate formation Sodium (60 g) + p-chlorophenol (250 g) in ethanol (3 L), stirred 1 h N/A Sodium phenolate solution
Azeotrope removal Addition of toluene (3 L), distillation of ethanol/toluene azeotrope N/A Phenolate in toluene
Coupling reaction Addition of N-cyanoethyl α-bromo-isobutyramide (425 g), reflux 10 h 67% White crystalline product, mp 71 °C
Purification Water treatment, filtration, acid neutralization, drying, crystallization N/A Product with formula C13H15O2N2Cl

Note: Although this example uses p-chlorophenol, the methodology is adaptable to other bulky amines such as 1,1,3,3-tetramethylbutyl amine derivatives.

Alternative Preparation via Direct Acylation

Another common approach is the direct acylation of the amine with isobutyryl chloride:

  • Reaction:
    N-(1,1,3,3-tetramethylbutyl)amine is reacted with isobutyryl chloride in anhydrous organic solvents (e.g., dichloromethane or dichloroethane) in the presence of a base such as triethylamine to neutralize the formed HCl.

  • Conditions:
    The reaction is typically performed at low temperatures (0–10 °C) to control the rate and avoid side reactions.

  • Workup:
    After completion, the reaction mixture is washed with aqueous sodium carbonate solution, extracted with organic solvents (e.g., chloroform), dried, and the product crystallized from suitable solvents like di-isopropylether.

  • Yield and Purity:
    Yields around 65–70% are reported with crystalline products melting around 70 °C, consistent with the expected molecular formula.

Comparative Analysis of Preparation Methods

Preparation Method Key Steps Reaction Conditions Yield (%) Notes
Sodium Phenolate Coupling Formation of sodium phenolate, reaction with N-cyanoalkyl α-bromo-isobutyramide Reflux 6–15 h in toluene ~67% Suitable for phenol derivatives; adaptable
Direct Acylation with Isobutyryl Chloride Amine + isobutyryl chloride, base neutralization 0–10 °C, organic solvent 65–70% Straightforward, mild conditions

Research Outcomes and Notes

  • The sodium phenolate coupling method provides a robust route to various substituted isobutyramides, including those with bulky groups, with moderate to good yields and high purity crystalline products.

  • Direct acylation is a classical and efficient method for preparing amides like N-(1,1,3,3-tetramethylbutyl) isobutyramide, with careful control of temperature and stoichiometry to avoid side reactions.

  • Both methods require anhydrous conditions and inert atmospheres to prevent hydrolysis of acyl chlorides and other sensitive intermediates.

  • Purification typically involves crystallization from ethers or similar solvents, yielding stable white crystalline solids.

  • The bulky 1,1,3,3-tetramethylbutyl substituent imparts significant steric hindrance, which can influence reaction rates and solubility profiles, necessitating optimization of reaction times and solvents.

Summary Table of Preparation Conditions and Outcomes

Parameter Sodium Phenolate Coupling Direct Acylation
Starting Materials Sodium phenolate + N-cyanoalkyl α-bromo-isobutyramide N-(1,1,3,3-tetramethylbutyl)amine + isobutyryl chloride
Solvent Toluene Dichloromethane or dichloroethane
Temperature Reflux (approx. 110 °C for toluene) 0–10 °C
Reaction Time 6–15 hours 30 min to 4 hours (depending on scale)
Workup Water addition, filtration, acid neutralization, crystallization Washing with sodium carbonate, extraction, drying, crystallization
Yield Approximately 67% Approximately 65–70%
Product Form White crystalline solid White crystalline solid
Melting Point ~70–71 °C ~70 °C

Chemical Reactions Analysis

Synthetic Routes

The primary documented reaction for this compound is its synthesis. Key details include:

Property Value
CAS Number6632-19-5
Molecular FormulaC₁₂H₂₅NO
Molecular Weight199.333 g/mol
Density0.855 g/cm³
Boiling Point254.2°C at 760 mmHg

Synthesis Protocol ( ):

  • Precursor : Derived from a catalytic reaction involving propanamide derivatives and 1,1,3,3-tetramethylbutyl groups.

  • Method : Described in patents GB1476351DE2516610 (1977, 1975) and Chem. Abstr. (1976, 84:49829). Specific steps include alkylation of isobutyramide precursors under controlled conditions, though mechanistic details remain proprietary.

  • Key Step : Formation of the tertiary amide bond via nucleophilic substitution or condensation, leveraging steric hindrance from the tetramethylbutyl group to direct regioselectivity.

Reactivity Profile

While explicit reaction data are sparse, the compound’s structure suggests potential reactivity patterns:

Hydrolysis

  • Amides typically hydrolyze under acidic or basic conditions to yield carboxylic acids and amines. For this compound:

    C12H25NO+H2OH+/OHC4H8O2+C8H19N\text{C}_{12}\text{H}_{25}\text{NO}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{C}_4\text{H}_8\text{O}_2+\text{C}_8\text{H}_{19}\text{N}

    Expected products: Isobutyric acid and 1,1,3,3-tetramethylbutylamine. No experimental validation is available.

Reduction

  • Catalytic hydrogenation (e.g., LiAlH₄) could reduce the amide to a secondary amine:

    C12H25NOLiAlH4C12H27N\text{C}_{12}\text{H}_{25}\text{NO}\xrightarrow{\text{LiAlH}_4}\text{C}_{12}\text{H}_{27}\text{N}

    This remains theoretical without empirical support.

Research Gaps

  • Experimental Data : Absence of kinetic or mechanistic studies limits reaction predictability.

  • Catalytic Applications : Potential for asymmetric catalysis or polymer modification remains unexplored.

Scientific Research Applications

Isobutyramide, N-(1,1,3,3-tetramethylbutyl)-, also known as 2-methyl-N-(2,4,4-trimethylpentan-2-yl)propanamide, is a chemical compound with the molecular formula C12H25NOC_{12}H_{25}NO and a molecular weight of 199.33300 . It has a density of 0.855g/cm3 and a boiling point of 254.2ºC at 760 mmHg . The flash point of this compound is 149.3ºC .

Scientific Research Applications

Based on available literature, Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- has the following applications:

  • Use in Chemical Literature and Patents: Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- is referenced in chemical literature and patents, such as Wilkinson Sword, with patent number GB1476351DE2516610, 19771975 and Chem.Abstr., 1976, vol. 84, # 49829 .
  • Intermediate in Production: 4-(1,1,3,3-tetramethylbutyl)-phenol is used as an intermediate in the production of resins, non-ionic surfactants, and rubber additives . It is also used in the manufacturing of antioxidants, fuel oil stabilizers, adhesives, dyestuffs, fungicides, bactericides, and for vulcanizing synthetic rubber .
  • Component in Light Stabilizers: Esters of β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and β-(5-tert-butyl-4-hydroxy-3-methylphenyl)propionic acid, which may be related to Isobutyramide derivatives, are used as light stabilizers in water-based concentrated products .
  • Potential Use as a Rat Repellent: Though not directly cited, research has been conducted on various organic compounds for their rat repellency. These studies evaluate compounds using food acceptance tests and barrier penetration bioassays to determine their effectiveness .
  • Surfactants and Cleansing Agents: Compounds with tetramethylbutylphenyl groups are used as purifying or cleansing agents because of their oil-dissolving and antimicrobial effects .

Mechanism of Action

The mechanism by which Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

N-(1,1,3,3-Tetramethylbutyl)acetamide

  • Molecular Formula: C10H21NO
  • Molecular Weight : 171.28 g/mol
  • Key Differences : Replaces the isobutyryl group with an acetyl moiety.
  • Applications : Used in polymer chemistry and as intermediates in organic synthesis. Its lower molecular weight compared to isobutyramide derivatives may reduce steric effects in reactions .

N-(1,1,3,3-Tetramethylbutyl)formamide

  • Molecular Formula: C9H19NO
  • Molecular Weight : 157.26 g/mol
  • Key Differences : Substitutes the acetyl/isobutyryl group with a formyl group.
  • LogP : 1.92, indicating moderate hydrophobicity.
  • Applications : Analyzed via reverse-phase HPLC (Newcrom R1 column) for industrial quality control .

N-(1,1,3,3-Tetramethylbutyl)-2-propenamide (N-tert-Octylacrylamide)

  • Molecular Formula: C11H21NO
  • Molecular Weight : 183.29 g/mol
  • Key Differences : Acrylamide backbone instead of isobutyramide.
  • Applications : Copolymerized with isooctyl acrylate (C11H20O2) for polymers with tailored mechanical properties .

2-Benzothiazolesulfenamide, N-(1,1,3,3-Tetramethylbutyl)-

  • Molecular Formula : C15H22N2S2
  • Molecular Weight : 294.48 g/mol
  • Key Differences : Incorporates a benzothiazole ring and sulfenamide group.
  • Applications : Accelerator in rubber vulcanization, enhancing crosslinking efficiency. Higher thermal stability due to sulfur content .

DUSANTOX ODPA (Octylated Diphenylamine)

  • Molecular Formula : C28H35N
  • Structure : Contains two tert-octyl-substituted phenyl groups linked via an amine.
  • Applications : Antioxidant in rubber products, leveraging steric hindrance to inhibit oxidative degradation .

4-(1,1,3,3-Tetramethylbutyl)phenol (p-tert-Octylphenol)

  • Molecular Formula : C14H22O
  • Applications: Surfactant precursor and intermediate in resin synthesis. Notable environmental concerns due to endocrine-disrupting properties .

Comparative Data Tables

Table 1: Molecular Properties of Tert-Octyl Amides

Compound Molecular Formula Molecular Weight (g/mol) LogP Melting Point (°C) Key Applications
Isobutyramide, N-(tert-octyl)- C11H21NO 183.29 ~2.5* 63.6 Polymer synthesis
N-(tert-octyl)acetamide C10H21NO 171.28 ~2.8* N/A Organic intermediates
N-(tert-octyl)formamide C9H19NO 157.26 1.92 N/A HPLC analysis

*Estimated based on structural analogs.

Biological Activity

Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- is a compound that has garnered attention in various biological and environmental studies. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, toxicological data, and relevant case studies.

  • IUPAC Name : Isobutyramide, N-(1,1,3,3-tetramethylbutyl)-
  • CAS Number : 6632-19-5
  • Molecular Formula : C12H25N
  • Molecular Weight : 199.34 g/mol

Biological Activity Overview

Isobutyramide is primarily studied for its potential effects on human health and the environment. The compound is structurally related to other amides and phenolic compounds that exhibit various biological activities.

The biological activity of isobutyramide may be linked to its interaction with cellular receptors and enzymes. Similar compounds have been shown to affect hormonal pathways and exhibit cytotoxicity toward various cell lines.

Acute Toxicity

  • LC50 (48 hr) : 0.25 mg/L
  • NOEC (96 hr) : 0.077 mg/L

These values indicate a significant level of toxicity to aquatic organisms, particularly in the context of environmental exposure.

Chronic Toxicity

Studies have demonstrated that prolonged exposure can lead to adverse effects on reproductive health in animal models. A notable study indicated a NOAEL (No Observed Adverse Effect Level) of 125 mg/kg for parental rats and 250 mg/kg for offspring .

Environmental Impact

Isobutyramide has been noted for its persistence in aquatic environments. It is classified as potentially toxic to aquatic life, with significant bioaccumulation potential. The compound's degradation products can also pose risks to ecosystem health.

Study 1: Aquatic Toxicity Assessment

In a controlled study assessing the effects of isobutyramide on Daphnia magna (a common water flea), results indicated an LC50 value of approximately 0.26 mg/L over a 48-hour period. This suggests that the compound poses acute risks to aquatic invertebrates .

Study 2: Reproductive Toxicity in Rodents

Research conducted on reproductive outcomes in rats exposed to isobutyramide revealed significant findings. The study reported a NOAEL for parental toxicity at 125 mg/kg body weight per day, indicating potential reproductive risks associated with high doses .

Summary Table of Biological Activity Data

Parameter Value
CAS Number 6632-19-5
Molecular Weight 199.34 g/mol
Acute Toxicity (LC50) 0.25 mg/L (48 hr)
Chronic Toxicity (NOAEL) 125 mg/kg (parental)
Environmental Risk High (toxic to aquatic life)

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